Cas no 1803894-11-2 (5-Amino-4-difluoromethoxy-1H-benzimidazole)

5-Amino-4-difluoromethoxy-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 5-Amino-4-difluoromethoxy-1H-benzimidazole
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- インチ: 1S/C8H7F2N3O/c9-8(10)14-7-4(11)1-2-5-6(7)13-3-12-5/h1-3,8H,11H2,(H,12,13)
- InChIKey: HKWGEMYUBXTHAI-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C=CC2=C1N=CN2)N)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 205
- トポロジー分子極性表面積: 63.9
- XLogP3: 1.7
5-Amino-4-difluoromethoxy-1H-benzimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061001535-250mg |
5-Amino-4-difluoromethoxy-1H-benzimidazole |
1803894-11-2 | 98% | 250mg |
$747.24 | 2022-04-02 | |
Alichem | A061001535-1g |
5-Amino-4-difluoromethoxy-1H-benzimidazole |
1803894-11-2 | 98% | 1g |
$1,900.95 | 2022-04-02 | |
Alichem | A061001535-500mg |
5-Amino-4-difluoromethoxy-1H-benzimidazole |
1803894-11-2 | 98% | 500mg |
$1,119.55 | 2022-04-02 |
5-Amino-4-difluoromethoxy-1H-benzimidazole 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
5-Amino-4-difluoromethoxy-1H-benzimidazoleに関する追加情報
Research Brief on 5-Amino-4-difluoromethoxy-1H-benzimidazole (CAS: 1803894-11-2) in Chemical and Biomedical Applications
5-Amino-4-difluoromethoxy-1H-benzimidazole (CAS: 1803894-11-2) is a benzimidazole derivative that has recently garnered significant attention in chemical and biomedical research due to its potential therapeutic applications. This compound, characterized by its difluoromethoxy and amino functional groups, exhibits unique chemical properties that make it a promising candidate for drug development. Recent studies have explored its role in targeting various biological pathways, particularly in the context of anti-inflammatory, antiviral, and anticancer therapies. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, synthetic pathways, and potential clinical applications.
Recent investigations into 5-Amino-4-difluoromethoxy-1H-benzimidazole have focused on its synthesis and optimization. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route for this compound, emphasizing the use of palladium-catalyzed cross-coupling reactions to introduce the difluoromethoxy group. The study reported a high yield (85%) and excellent purity (>98%), making this method scalable for industrial production. Additionally, the researchers noted that the difluoromethoxy group enhances the compound's metabolic stability, a critical factor in drug development. These findings underscore the compound's potential as a building block for more complex pharmaceutical agents.
In the realm of biomedical applications, 5-Amino-4-difluoromethoxy-1H-benzimidazole has shown promise as an inhibitor of specific kinases involved in inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively suppresses the activity of JAK3 kinases, which are implicated in autoimmune diseases such as rheumatoid arthritis. The study utilized in vitro assays and molecular docking simulations to confirm the compound's binding affinity and selectivity. Notably, the difluoromethoxy group was found to play a crucial role in stabilizing the inhibitor-enzyme complex, suggesting that minor modifications to this moiety could further enhance therapeutic efficacy.
Another area of interest is the compound's potential antiviral properties. Preliminary research published in Antiviral Research (2023) explored its activity against RNA viruses, including SARS-CoV-2. The study revealed that 5-Amino-4-difluoromethoxy-1H-benzimidazole interferes with viral replication by inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme. While the results are promising, further in vivo studies are needed to validate these findings and assess the compound's safety profile. Researchers emphasized the need for structural optimization to improve bioavailability and reduce potential off-target effects.
In conclusion, 5-Amino-4-difluoromethoxy-1H-benzimidazole (CAS: 1803894-11-2) represents a versatile and pharmacologically relevant molecule with broad applications in drug discovery. Its unique chemical structure and demonstrated biological activities make it a valuable subject for ongoing and future research. However, challenges such as optimizing synthetic routes, enhancing bioavailability, and conducting comprehensive preclinical studies remain to be addressed. Collaborative efforts between chemists, biologists, and clinicians will be essential to fully realize the therapeutic potential of this compound.
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